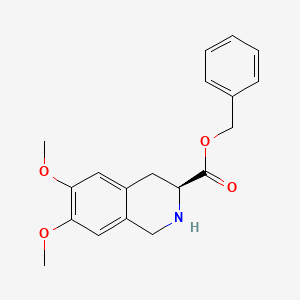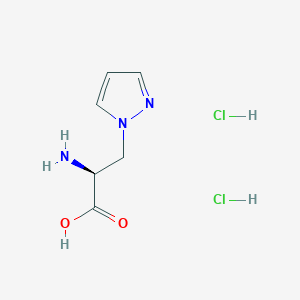
3-Pyrazol-1-yl-L-alanine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazol-1-yl-L-alanine 2HCl: is a synthetic amino acid derivative. It is characterized by the presence of a pyrazole ring attached to the alanine backbone. The compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Mecanismo De Acción
Target of Action
The primary target of 3-Pyrazol-1-yl-L-alanine 2HCl is believed to be the enzyme aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing a crucial role in protein degradation and turnover.
Mode of Action
This compound is thought to bind to the active site of the enzyme aminopeptidase . This binding inhibits the breakdown of peptides into amino acids, effectively acting as an inhibitor of the enzyme .
Biochemical Pathways
The compound is involved in the metabolism of amino acids and peptides . By inhibiting aminopeptidase, it affects the normal degradation and turnover of proteins. This can have downstream effects on various biochemical pathways that rely on these processes.
Result of Action
The inhibition of aminopeptidase by this compound can lead to an accumulation of peptides that would otherwise be broken down into amino acids . This can affect various cellular processes, including protein synthesis and degradation, signal transduction, and cell growth and differentiation.
Análisis Bioquímico
Biochemical Properties
The role of 3-Pyrazol-1-yl-L-alanine 2HCl in biochemical reactions is quite significant. It serves as an intermediate compound in synthesizing peptides and other amino acid derivatives . Furthermore, it acts as a reagent in organic synthesis and facilitates the examination of enzyme-catalyzed reactions . Although the precise mechanism of action for this compound remains unclear, it is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear. It is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-yl-L-alanine 2HCl typically involves the reaction of L-serine with pyrazole in the presence of a suitable catalyst. The reaction is catalyzed by pyrazolylalanine synthase, an enzyme that facilitates the formation of the pyrazole ring on the alanine backbone . The reaction conditions generally include a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation processes where the enzyme pyrazolylalanine synthase is used to catalyze the reaction. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrazol-1-yl-L-alanine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives and oxo compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Pyrazol-1-yl-L-alanine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other amino acid derivatives.
Biology: Acts as a model compound for studying enzyme-catalyzed reactions and amino acid metabolism.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-Pyrazol-1-yl)-L-alanine
- Beta-Pyrazol-1-ylalanine
Uniqueness
3-Pyrazol-1-yl-L-alanine 2HCl is unique due to its specific structural configuration, which includes the pyrazole ring attached to the alanine backbone. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBAAIZBLIXEOU-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
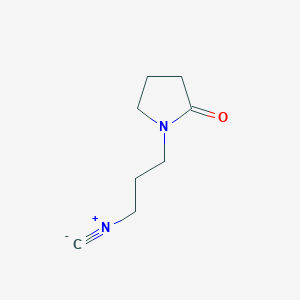
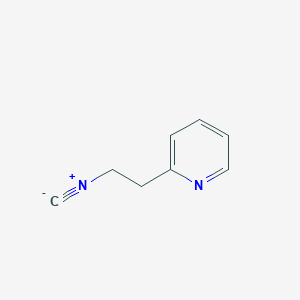

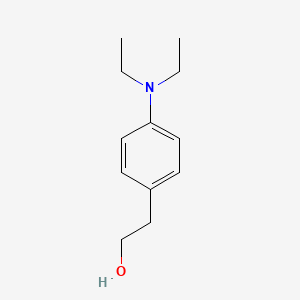

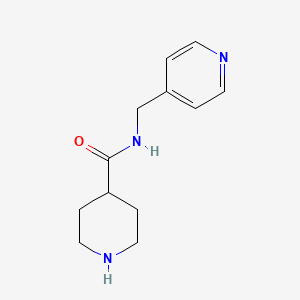



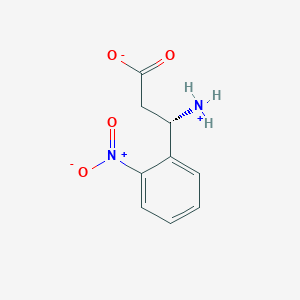
![3-[N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid](/img/structure/B7779322.png)


